molecular formula C17H16O4 B2387704 3-butoxy-6-hydroxy-9H-xanthen-9-one CAS No. 164660-81-5

3-butoxy-6-hydroxy-9H-xanthen-9-one

Cat. No. B2387704
M. Wt: 284.311
InChI Key: YFYUNKAICYPTDQ-UHFFFAOYSA-N
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Description

3-butoxy-6-hydroxy-9H-xanthen-9-one is a chemical compound with the CAS Number: 164660-81-5 . It has a molecular weight of 284.31 and its IUPAC name is 3-butoxy-6-hydroxy-9H-xanthen-9-one . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of 3-butoxy-6-hydroxy-9H-xanthen-9-one is represented by the InChI code: 1S/C17H16O4/c1-2-3-8-20-12-5-7-14-16(10-12)21-15-9-11(18)4-6-13(15)17(14)19/h4-7,9-10,18H,2-3,8H2,1H3 .


Physical And Chemical Properties Analysis

3-butoxy-6-hydroxy-9H-xanthen-9-one is a solid compound . Its molecular weight is 284.31 , and its IUPAC name is 3-butoxy-6-hydroxy-9H-xanthen-9-one .

Scientific Research Applications

Xanthones and Anthranoids in Medicinal Chemistry

Xanthones, including compounds like 3-butoxy-6-hydroxy-9H-xanthen-9-one, are significant in medicinal chemistry due to their oxygenated heterocyclic structure. They possess antimicrobial, cytotoxic, and enzyme inhibitory effects, derived mainly from plants in the Guttiferae family. Their biological activities vary based on substituent nature and position, highlighting the role of structural diversity in their pharmacological potential (Mazimba et al., 2013).

Antioxidant Activity Assessment Methods

The compound's relevance in studies on antioxidants is underscored by methods used to determine antioxidant activity. Techniques like ORAC and DPPH tests measure the ability of compounds to act as antioxidants, crucial for understanding their effectiveness in mitigating oxidative stress. This knowledge is essential for applying such compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Structure-Activity Relationships of Hydroxycinnamic Acids

Understanding the structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs) can provide insights into designing more potent antioxidant molecules. The presence of an unsaturated bond on the side chain of HCAs, similar to structural features in xanthones, plays a vital role in their antioxidant activity. This knowledge helps optimize the structure of molecules for better management of oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Application in Analytical and Bioactive Fields

Hydroxytriazenes, similar in functional scope to xanthenes, serve as analytical reagents for determining metal ions and have bioactive properties. The utility of such compounds in both analytical chemistry and as potential therapeutic agents underscores the versatility and importance of xanthenes in scientific research (Kumar et al., 2003).

Modification of Xanthan Gum for Diverse Applications

Chemical modification of xanthan gum, a process relevant to understanding and applying xanthene derivatives, illustrates how alterations in molecular structure can tailor properties for specific uses in drug delivery, tissue engineering, and other fields. This highlights the potential for chemical modification to enhance the functional attributes of xanthene-based compounds (Patel et al., 2020).

properties

IUPAC Name

3-butoxy-6-hydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-2-3-8-20-12-5-7-14-16(10-12)21-15-9-11(18)4-6-13(15)17(14)19/h4-7,9-10,18H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYUNKAICYPTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butoxy-6-hydroxy-9H-xanthen-9-one

Synthesis routes and methods

Procedure details

3,6-Dihydroxy xanthone (1,60.7 mmol) was dissolved into hot basic water (Na2CO3 240 mmol in 600 ml water). After the 3,6-dihydroxy xanthone was completely dissolved, the temperature was controlled to 70° C. Isopropyl alcohol (10 ml) was added to the reaction mixture and butyl bromide (180 mmol) was added dropwise. The reaction mixture was stirred rigorously for 72 hours. A white precipitate appeared which was then filtered and washed with water. There was almost no disubstituted compound in the product. This precipitate was dissolved in 3% NaOH, filtered and finally reprecipitated with HCl yielding 90% of 3-butoxy-6-hydroxy xanthone.
Quantity
60.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 mmol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

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